Enhanced Lipophilicity for Membrane Permeability Potential vs. 4-Methyl and Unsubstituted Analogs
The 4-benzyl substituent significantly increases computed lipophilicity relative to smaller N4-substituted 1,4-diazepane-1-carboximidamide analogs. The target compound exhibits an XLogP3-AA of 0.9, which is a 1.5-unit increase over 4-methyl-1,4-diazepane-1-carboximidamide (XLogP3-AA = -0.6) and a 2.0-unit increase over the unsubstituted 1,4-diazepane-1-carboximidamide (XLogP3-AA = -1.1) [1]. This enhanced lipophilicity is predicted to improve passive membrane permeability, a desirable attribute in cell-based assays and in vivo model development.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 4-Methyl-1,4-diazepane-1-carboximidamide (XLogP3-AA = -0.6); 1,4-Diazepane-1-carboximidamide (XLogP3-AA = -1.1) |
| Quantified Difference | Δ = +1.5 (vs. 4-methyl); Δ = +2.0 (vs. unsubstituted) |
| Conditions | Computed property using XLogP3 algorithm (PubChem). |
Why This Matters
Higher lipophilicity within an optimal range (LogP 0-3) is a key indicator of membrane permeability, making this compound a superior starting point for developing cell-active probes over its more hydrophilic analogs.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 74892041, 4-Benzyl-1,4-diazepane-1-carboximidamide. Retrieved May 2, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/1410821-12-3 View Source
